1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
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Overview
Description
1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by the presence of a benzodiazole ring system, which is a fused ring structure containing both benzene and diazole rings
Mechanism of Action
Target of Action
Benzimidazole derivatives, to which this compound belongs, have been reported to exhibit diverse pharmacological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature and structure of the benzimidazole derivative .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known to exhibit good bioavailability . The specific ADME properties of this compound would depend on its exact structure and formulation.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole typically involves several steps. One common method includes the reaction of 1-ethyl-1H-benzodiazole with a phenylsulfanyl methylating agent under specific conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding benzodiazole derivative.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it can inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:
1-ethyl-2-methyl-1H-1,3-benzodiazole: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole: Lacks the ethyl group, which may affect its reactivity and applications.
1-ethyl-2-[(phenylsulfanyl)methyl]-1H-indole: Contains an indole ring instead of a benzodiazole ring, leading to different biological activities.
The presence of the phenylsulfanyl group in this compound makes it unique, as this group can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-ethyl-2-(phenylsulfanylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-18-15-11-7-6-10-14(15)17-16(18)12-19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJJHQAFQIPZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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